molecular formula C15H14Cl2O3S B12116882 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate

Cat. No.: B12116882
M. Wt: 345.2 g/mol
InChI Key: HZXWQQLRBJHIML-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate is an organic compound with the molecular formula C15H14Cl2O3S It is a derivative of benzenesulfonate, featuring two chlorine atoms and three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of 2,6-dichlorophenol with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would yield carboxylic acids.

Scientific Research Applications

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate is unique due to the specific arrangement of chlorine and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H14Cl2O3S

Molecular Weight

345.2 g/mol

IUPAC Name

(2,6-dichlorophenyl) 2,3,4-trimethylbenzenesulfonate

InChI

InChI=1S/C15H14Cl2O3S/c1-9-7-8-14(11(3)10(9)2)21(18,19)20-15-12(16)5-4-6-13(15)17/h4-8H,1-3H3

InChI Key

HZXWQQLRBJHIML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)C)C

Origin of Product

United States

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